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molecular formula C8H7ClO2 B1353916 2-Chloro-3-methoxybenzaldehyde CAS No. 54881-49-1

2-Chloro-3-methoxybenzaldehyde

Cat. No. B1353916
M. Wt: 170.59 g/mol
InChI Key: XKLMLKSXPIITAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486992B2

Procedure details

3-Chloroperoxybenzoic acid (760 mg, 4.396 mmol) was added portionwise to a solution of 2-Chloro-3-Methoxybenzaldehyde (500 mg, 2.931 mmol) in dichloromethane (12 ml) and the mixture was stirred for 3 hours at room temperature. Further 3-chloroperoxybenzoic acid (760 mg, 4.396 mmol) was added and mixture allowed to stir for 18 hrs. The solution was diluted with 12 ml dichloromethane and washed with saturated sodium sulphite solution (15 ml) and saturated sodium hydrogen carbonate solution (15 ml). The organic layer was dried over sodium sulphate and concentrated in vacuo to a yellow gum. The residue was dissolved in methanol (12 ml), triethylamine (0.05 ml) was added and the mixture stirred for 18 hours at room temperature. The solution was concentrated in vacuo, dissolved in diethyl ether (20 ml) and extracted with 1N sodium hydroxide (20 ml). The aqueous layer was acidified to pH1 by dropwise addition of 2N hydrochloric acid and extracted with diethyl ether (2×25 ml). These combined organic layers were dried over sodium sulphate and concentrated in vacuo to afford the title compound as a brown gum in 70% yield, 325 mg.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[Cl:12][C:13]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:14]=1C=O>ClCCl>[Cl:12][C:13]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:14]=1[OH:6]

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1OC
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
760 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 18 hrs
Duration
18 h
WASH
Type
WASH
Details
washed with saturated sodium sulphite solution (15 ml) and saturated sodium hydrogen carbonate solution (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow gum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (12 ml)
ADDITION
Type
ADDITION
Details
triethylamine (0.05 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N sodium hydroxide (20 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH1 by dropwise addition of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These combined organic layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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